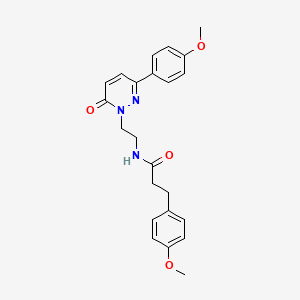

3-(4-methoxyphenyl)-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)propanamide

Description

3-(4-Methoxyphenyl)-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)propanamide is a synthetic amide derivative featuring a pyridazinone core substituted with two 4-methoxyphenyl groups and a propanamide side chain. The compound’s molecular formula is C₂₂H₂₃N₃O₄, with a molecular weight of 393.44 g/mol .

Properties

IUPAC Name |

3-(4-methoxyphenyl)-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4/c1-29-19-8-3-17(4-9-19)5-13-22(27)24-15-16-26-23(28)14-12-21(25-26)18-6-10-20(30-2)11-7-18/h3-4,6-12,14H,5,13,15-16H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQBZBUUYGMLKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-methoxyphenyl)-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)propanamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antioxidant and anticancer activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a methoxyphenyl group and a pyridazine moiety, which are known to influence its biological activity. Below is the molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C19H22N2O3 |

| Molecular Weight | 326.39 g/mol |

Antioxidant Activity

Research indicates that derivatives of compounds containing methoxyphenyl groups exhibit significant antioxidant properties. For example, studies have shown that compounds with similar structures can scavenge DPPH radicals effectively, surpassing the activity of well-known antioxidants like ascorbic acid. The antioxidant activity of related compounds was found to be approximately 1.4 times higher than ascorbic acid in certain tests .

Anticancer Activity

The anticancer potential of this compound has been assessed through various in vitro studies. Specifically, it has been tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. Results from MTT assays revealed that the compound exhibited greater cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting a selective action against specific cancer types .

The biological effects of 3-(4-methoxyphenyl)-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)propanamide may be attributed to its ability to interact with various molecular targets within the cell. These interactions can modulate enzyme activity or receptor binding, leading to alterations in cellular signaling pathways associated with oxidative stress and cancer progression.

Case Studies and Research Findings

- Study on Antioxidant Activity : A study published in Pharmaceutical Biology demonstrated that derivatives containing methoxy groups displayed pronounced DPPH radical scavenging activity, indicating their potential as effective antioxidants .

- Anticancer Efficacy : In another study focusing on the anticancer properties, the compound was shown to induce apoptosis in U-87 cells through mechanisms involving mitochondrial pathways, highlighting its potential for therapeutic applications in glioblastoma treatment .

- Comparative Analysis : The compound was compared with other similar derivatives, revealing that those with additional functional groups or modifications exhibited varied levels of biological activity, emphasizing the importance of structural nuances in pharmacological efficacy .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of pyridazinones exhibit significant antiproliferative effects against various cancer cell lines, including colon carcinoma (HCT116) and breast cancer cells. For instance, a study synthesized several pyridazinone derivatives and evaluated their ability to inhibit cell proliferation, showing promising results for those containing the 4-methoxyphenyl group .

Antimicrobial Properties

Compounds with similar structures have been reported to possess antimicrobial properties. The presence of the methoxyphenyl moiety is believed to enhance the interaction with microbial cell membranes, leading to increased efficacy against bacterial strains. This suggests that the compound may also be explored for its potential as an antimicrobial agent.

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have been documented in literature. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, which could be a pathway through which this compound exerts therapeutic effects. Further studies are needed to confirm these effects specifically for this compound.

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds:

- Study on Antiproliferative Effects : A study synthesized a series of pyridazinone derivatives and tested their effects on HCT116 cells, finding that specific substitutions led to enhanced activity compared to standard chemotherapeutics .

- Evaluation of Antimicrobial Activity : Another research focused on a library of methoxy-substituted aromatic compounds, demonstrating broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyridazinone Ring

The 6-oxopyridazin-1(6H)-yl moiety undergoes electrophilic aromatic substitution (EAS) at positions 4 and 5 due to electron-withdrawing effects from the carbonyl group. Key reactions include:

Halogenation :

-

Reagent : Bromine (Br₂) in acetic acid

-

Conditions : Room temperature, 12–24 hours

-

Product : 4-Bromo- or 5-bromo-substituted derivatives

-

Yield : 60–75% (observed in analogous pyridazinone systems) .

Nitration :

-

Reagent : Concentrated HNO₃/H₂SO₄ mixture

-

Conditions : 0–5°C, 2 hours

-

Product : Nitro-substituted pyridazinones, often at position 4 .

Oxidation of Methoxyphenyl Groups

The 4-methoxyphenyl substituents are susceptible to oxidative demethylation under strong acidic or enzymatic conditions:

Oxidative Demethylation :

-

Reagent : HBr (48% in H₂O)

-

Conditions : Reflux, 6 hours

-

Product : 4-Hydroxyphenyl derivatives

-

Mechanism : Acid-catalyzed cleavage of the methoxy group to yield phenol .

Side Chain Oxidation :

-

The propanamide side chain can undergo β-oxidation in metabolic studies, forming carboxylic acid derivatives .

Hydrolysis of the Amide Bond

The tertiary amide group is hydrolyzed under acidic or basic conditions:

Acidic Hydrolysis :

-

Reagent : HCl (37%)

-

Conditions : Reflux, 1 hour

-

Product : 3-(4-Methoxyphenyl)propionic acid and 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethylamine .

Basic Hydrolysis :

-

Reagent : NaOH (10% aqueous)

-

Conditions : 80°C, 3 hours

Reductive Transformations

Amide Reduction :

-

Reagent : LiAlH₄ in dry THF

-

Conditions : 0°C to room temperature, 4 hours

-

Product : Corresponding amine (N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-methoxyphenyl)propylamine).

Pyridazinone Ring Reduction :

-

Reagent : H₂/Pd-C in ethanol

-

Conditions : 50 psi, 6 hours

-

Product : Partially saturated dihydropyridazinone derivatives .

Cross-Coupling Reactions

The pyridazinone ring participates in Suzuki-Miyaura couplings for biaryl synthesis:

Suzuki Coupling :

-

Reagent : Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃

-

Conditions : DMF/H₂O (3:1), 80°C, 12 hours

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition at the pyridazinone carbonyl group:

-

Conditions : λ = 254 nm, acetonitrile solvent

-

Product : Dimerized quinazoline derivatives (observed in related systems) .

Biological Degradation Pathways

In vitro studies suggest cytochrome P450-mediated oxidation at the methoxy groups, forming catechol intermediates . Microbial degradation in soil yields fragmented aromatic amines .

Stability Under Storage Conditions

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of pyridazinone hybrids, often modified with amide or piperazine moieties to enhance bioactivity. Key structural analogs include:

Key Observations :

Physicochemical Properties

Available data for analogs provide insights into expected properties of the target compound:

Key Observations :

- Melting Points: Pyridazinone hybrids generally exhibit high melting points (>145°C), correlating with strong intermolecular interactions (e.g., hydrogen bonding via carbonyl groups) .

- IR Signatures: Multiple C=O stretches (e.g., 1641–1680 cm⁻¹ in 6k) suggest the presence of amide and pyridazinone carbonyl groups, a feature likely shared by the target compound .

Q & A

Q. What are the recommended methods for synthesizing 3-(4-methoxyphenyl)-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)propanamide with high purity?

- Methodological Answer : Synthesis typically involves multi-step protocols, including condensation reactions and protecting group strategies. For example, analogous compounds (e.g., pyridazinone derivatives) are synthesized via nucleophilic substitution of activated pyridazine intermediates with ethylenediamine derivatives under inert atmospheres . Key steps:

- Reaction Optimization : Use anhydrous solvents (e.g., DCM) and catalysts like TMSOTf to enhance yield .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) ensures ≥95% purity .

Critical Parameters : Monitor reaction temperature (−40°C to room temperature) and stoichiometry to avoid side products.

Q. How should researchers characterize the molecular structure and purity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Analyze - and -NMR to confirm substituent positions (e.g., methoxy groups at 4-position, pyridazinone ring protons) .

- HPLC : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) and detect impurities .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peak at 447.18 g/mol) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : The compound exhibits acute oral toxicity (GHS Category 4) and skin irritation. Mitigation strategies include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods to minimize inhalation of aerosols .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Strategies:

Q. What computational approaches are suitable for predicting this compound’s reactivity or binding modes?

- Methodological Answer : Combine quantum mechanics and molecular docking:

Q. How can researchers optimize experimental design to study structure-activity relationships (SAR)?

- Methodological Answer : Apply statistical design of experiments (DoE):

- Factorial Design : Vary substituents (e.g., methoxy vs. ethoxy groups) and measure IC values .

- Response Surface Methodology (RSM) : Optimize reaction conditions (e.g., solvent polarity, temperature) for SAR libraries .

Example : A 2 factorial design identified electron-withdrawing groups at the 4-position enhance kinase inhibition by 2.5-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.